molecular formula C8H9NO2 B13955270 5-acetyl-1-methyl-1H-pyrrole-2-carbaldehyde

5-acetyl-1-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B13955270
M. Wt: 151.16 g/mol
InChI Key: XQOORLNVHOOSOC-UHFFFAOYSA-N
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Description

5-acetyl-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This particular compound is notable for its unique structure, which includes both an acetyl group and a carbaldehyde group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-1-methyl-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common method is the Vilsmeier-Haack reaction, which involves the formylation of a pyrrole derivative using a combination of a formylating agent (such as DMF) and a chlorinating agent (such as POCl3). The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

5-acetyl-1-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.

    Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activity, is ongoing.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-acetyl-1-methyl-1H-pyrrole-2-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of reactive functional groups, such as the aldehyde and acetyl groups, allows it to form covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-1H-pyrrole-2-carbaldehyde: Similar structure but lacks the acetyl group.

    1-methyl-1H-pyrrole-2-carbaldehyde: Similar structure but lacks the acetyl group.

    5-acetyl-1H-pyrrole-2-carbaldehyde: Similar structure but lacks the methyl group.

Uniqueness

5-acetyl-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both an acetyl and a carbaldehyde group on the pyrrole ring. This combination of functional groups enhances its reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

5-acetyl-1-methylpyrrole-2-carbaldehyde

InChI

InChI=1S/C8H9NO2/c1-6(11)8-4-3-7(5-10)9(8)2/h3-5H,1-2H3

InChI Key

XQOORLNVHOOSOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(N1C)C=O

Origin of Product

United States

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